molecular formula C6H7N3O3 B13778629 N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide CAS No. 7357-42-8

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

Cat. No.: B13778629
CAS No.: 7357-42-8
M. Wt: 169.14 g/mol
InChI Key: ISXYINAGOZQWQJ-UHFFFAOYSA-N
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Description

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide typically involves the reaction of 6-methyluracil with formamide under specific conditions. The process generally includes:

    Starting Materials: 6-methyluracil and formamide.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, often under reflux conditions to ensure complete reaction.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)carboxylic acid, while reduction may produce N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanol.

Scientific Research Applications

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in DNA repair.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce genomic instability in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-methyluracil: A precursor in the synthesis of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide.

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

7357-42-8

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

InChI

InChI=1S/C6H7N3O3/c1-3-4(7-2-10)5(11)9-6(12)8-3/h2H,1H3,(H,7,10)(H2,8,9,11,12)

InChI Key

ISXYINAGOZQWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC=O

Origin of Product

United States

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